2-(Acetylamino)butanoic acid
Overview
Description
2-(Acetylamino)butanoic acid is an alpha-amino acid . It is also known as 4-Acetamido-2-aminobutanoic acid .
Synthesis Analysis
Boronic acids, which are highly valuable building blocks in organic synthesis, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular formula of 2-(Acetylamino)butanoic acid is C6H9NO3 . The InChI is InChI=1S/C6H9NO3/c1-3-5(6(9)10)7-4(2)8/h3H,1-2H3,(H,7,8)(H,9,10)/b5-3+ .Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters is a significant reaction involving boronic acids . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The molecular weight of 2-(Acetylamino)butanoic acid is 143.14 g/mol . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 2 .Scientific Research Applications
- Glyphosate and glufosinate are widely used herbicides. N-acetyl glyphosate (NAG) is a key metabolite of glufosinate. Researchers study NAG to assess herbicide residues in crops, soil, and water. Analytical methods, such as UPLC-MS/MS , help quantify NAG and related metabolites in soybean extracts .
Herbicide Metabolite Analysis
Future Directions
The future directions of research on 2-(Acetylamino)butanoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs .
Mechanism of Action
Target of Action
The primary target of 2-(Acetylamino)butanoic acid, also known as Acetylamino-Acetic Acid, is Glycine oxidase . This enzyme is found in organisms such as Bacillus subtilis . Glycine oxidase plays a crucial role in the metabolism of amino acids, particularly glycine, which is one of the simplest and most important amino acids in the human body.
Mode of Action
It is known to interact with its target, glycine oxidase, and potentially influence its activity . The compound may catalyze the FAD-dependent oxidative deamination of various amines and D-amino acids to yield the corresponding alpha-keto acids, ammonia/amine, and hydrogen peroxide .
Biochemical Pathways
The biochemical pathways affected by 2-(Acetylamino)butanoic acid are likely related to the metabolism of amino acids, given its interaction with Glycine oxidase . It may influence the conversion of glycine into other metabolites, affecting various downstream effects.
Pharmacokinetics
It’s worth noting that the compound’s polar ionic nature may present challenges for absorption and bioavailability .
Result of Action
Given its potential role in influencing the activity of Glycine oxidase, it may impact the metabolism of glycine and other amino acids, potentially affecting cellular processes that rely on these metabolites .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Acetylamino)butanoic acid. For instance, the compound’s stability may be affected by the presence of water, as boronic acids and their esters, which are structurally similar to 2-(Acetylamino)butanoic acid, are known to be only marginally stable in water . Furthermore, the compound’s efficacy may be influenced by factors such as pH and the presence of other substances that can interact with it .
properties
IUPAC Name |
2-acetamidobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZUKROCHDMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992835 | |
Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidobutanoic acid | |
CAS RN |
7211-57-6, 34271-27-7, 7682-14-6 | |
Record name | 2-(Acetylamino)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7211-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC203440 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC205007 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-2-Acetamido-butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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